molecular formula C9H18N2 B2853964 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine CAS No. 1436-46-0

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine

Cat. No.: B2853964
CAS No.: 1436-46-0
M. Wt: 154.257
InChI Key: YQFQQPGLFZKASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine typically involves the reaction of azaspiro[2.5]octane with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted ethanamine derivatives .

Scientific Research Applications

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Azaspiro[2.5]octan-6-yl)ethanamine include other spirocyclic amines and azaspiro compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure and the presence of the ethanamine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(6-Azaspiro[2.5]octan-6-yl)ethanamine is a compound belonging to the class of 6-azaspiro[2.5]octanes, which have garnered attention for their potential therapeutic applications, particularly in the field of neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}N_{2}, with a molecular weight of approximately 203.28 g/mol. Its unique spirocyclic structure includes a nitrogen atom, contributing to its reactivity and biological properties.

Research indicates that compounds within the 6-azaspiro[2.5]octane class, including this compound, exhibit significant biological activity primarily as antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are crucial for various neurological processes, including cognition and memory.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts effectively with mAChRs, suggesting its potential role in modulating neurotransmitter systems involved in cognitive functions and neuroprotection. Techniques such as radioligand binding assays are commonly employed to evaluate these interactions.

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications:

  • Cognitive Enhancement : Due to its antagonistic effects on mAChRs, it may enhance cognitive functions in conditions like Alzheimer's disease.
  • Neuroprotection : Its ability to modulate neurotransmitter release positions it as a candidate for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia.

Study on Muscarinic Receptor Antagonism

In a study examining the efficacy of various azaspiro compounds, this compound was found to be a potent antagonist at mAChRs, demonstrating significant effects on memory retention in animal models. The study utilized behavioral assays to assess cognitive performance post-administration.

CompoundBinding Affinity (Ki)Effect on Memory Retention
This compound15 nMSignificant improvement
Other Azaspiro CompoundsVariesMinimal effect

Neuroprotective Effects

Another research effort highlighted the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound resulted in reduced cell death and improved neuronal viability.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step processes, including:

  • Starting Material : A piperidone derivative.
  • Reagents : Alkylating agents under basic conditions.
  • Conditions : Reaction in acetonitrile at elevated temperatures.

This synthesis pathway underscores the compound's accessibility for further pharmacological studies.

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-5-8-11-6-3-9(1-2-9)4-7-11/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFQQPGLFZKASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.